

# A Comparative Analysis of GPR119 Agonists: GSK-1292263, MBX-2982, and PSN-821

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Compound of Interest

Compound Name: GSK-1292263 hydrochloride

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### Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. This guide provides a comparative overview of three GPR119 agonists that have reached clinical development: GSK-1292263, MBX-2982, and PSN-821.

## **Mechanism of Action**

All three compounds are agonists of the GPR119 receptor, which is primarily coupled to the G $\alpha$ s signaling pathway.[1] Activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This elevation in cAMP in pancreatic  $\beta$ -cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1 and GIP, which in turn potentiate insulin secretion and exert other beneficial metabolic effects.[2]

## **In Vitro Potency**



The following table summarizes the available in vitro potency data for the three GPR119 agonists.

Compound	Target	Assay	pEC50	EC50	Reference(s
GSK- 1292263	Human GPR119	cAMP Accumulation	6.9	-	[3][4]
Rat GPR119	cAMP Accumulation	6.7	-	[3][4]	
MBX-2982	Human GPR119	cAMP Assay	8.33	-	[5]
Human GPR119	cAMP Assay (acute)	8.79 ± 0.12	-	[5]	
Human GPR119	cAMP Assay (sustained)	7.03 ± 0.13	-	[5]	
PSN-821	Human GPR119	-	Not Reported	Not Reported	-

Note: A lower EC50 or a higher pEC50 value indicates greater potency.

## **Preclinical Data**

Preclinical studies in rodent models have demonstrated the potential of these GPR119 agonists in improving glucose homeostasis.



Compound	Animal Model	Key Findings	Reference(s)
GSK-1292263	Sprague-Dawley Rats	Increased circulating levels of GLP-1, GIP, and PYY. In an oral glucose tolerance test (OGTT), it led to greater increases in total GLP-1, GIP, and PYY. In an intravenous glucose tolerance test, it significantly increased peak insulin response and insulin AUC.	[6]
A 6-week study showed a statistically  Zucker Diabetic Fatty significant increase in insulin immunoreactivity in pancreatic sections.  [6]		[6]	
MBX-2982	Mice and Rats	Acutely lowered glucose excursion and increased plasma GLP-1 and GIP during OGTTs.	[7]
High-fat fed female ZDF rats	Chronic treatment delayed the onset of diabetes.	[5]	
PSN-821	Rats	Produced substantial glucose lowering and weight loss.	[2]

# **Clinical Trial Data**



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All three compounds have been evaluated in clinical trials, with varying outcomes.



Compound	Clinical Trial Phase	Key Findings	Reference(s)
GSK-1292263	Phase I (Healthy Volunteers) (NCT00783549)	Well-tolerated with single escalating doses (10-400 mg). Associated with an increase in peptide YY (PYY) during prandial periods.	[6]
Phase II (Type 2 Diabetes) (NCT01119846)	Did not significantly improve glucose control. However, it did produce profound increases in circulating PYY levels.	[8]	
MBX-2982	Phase Ib (Impaired Fasting Glucose)	Well-tolerated. Produced significant reductions in glucose excursion (26-37%) and glucagon (17% with 300 mg dose) in a mixed-meal tolerance test. Showed evidence of enhanced glucosestimulated insulin secretion.	[7]
Phase IIa (Type 1 Diabetes) (NCT04432090)	Did not improve counterregulatory responses to hypoglycemia. However, the GLP-1 response during a mixed-meal test was 17% higher with MBX-	[9]	

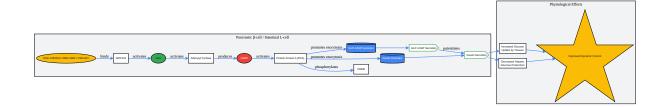


	2982 compared to placebo.		
PSN-821	Phase IIa (Type 2 Diabetes) (NCT01386099)	The study aimed to investigate the pharmacokinetic-pharmacodynamic relationship. The primary endpoint was to be beta-cell function assessed by a hyperglycemic clamp. The development of PSN-821 was discontinued.	[10]

# **Signaling Pathway**

The activation of GPR119 by agonists initiates a signaling cascade that ultimately leads to improved glucose homeostasis.





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GPR119 agonist signaling pathway.

# Experimental Protocols cAMP Accumulation Assay (HTRF)

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation. A common method involves using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11][12][13][14]

#### Materials:

• HEK293 cells stably expressing human GPR119



- · Cell culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Phosphodiesterase inhibitor (e.g., IBMX)
- Test compounds (GSK-1292263, MBX-2982, PSN-821)
- Forskolin (positive control)
- cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
- 384-well white microplates
- HTRF-compatible plate reader

#### Procedure:

- Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
- Compound Preparation: Prepare serial dilutions of the test compounds and forskolin in the assay buffer.
- Assay Plate Preparation: Dispense a specific volume of the cell suspension into the wells of the 384-well plate.
- Compound Addition: Add the diluted test compounds, positive control (forskolin), and vehicle control to the respective wells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
- Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

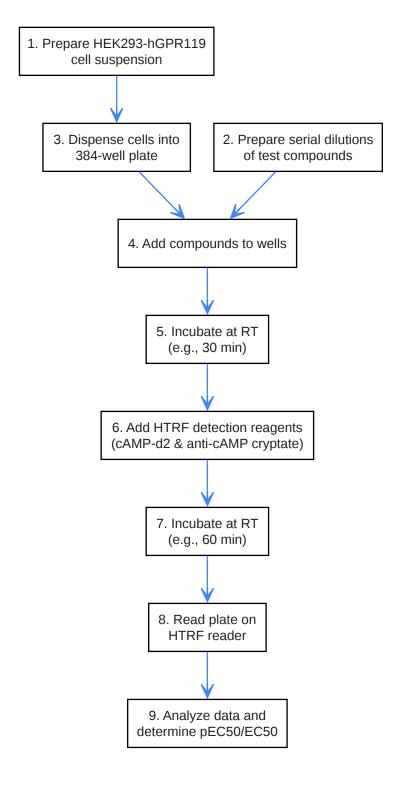






- Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the detection reaction to reach equilibrium.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
- Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Generate doseresponse curves and determine the pEC50 or EC50 values for each compound.





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Workflow for a cAMP HTRF assay.

## **Oral Glucose Tolerance Test (OGTT) in Rats**



This in vivo experiment assesses the effect of the GPR119 agonists on glucose disposal.[15] [16][17][18][19][20][21]

#### Materials:

- Male Wistar or Sprague-Dawley rats
- Test compounds (GSK-1292263, MBX-2982, PSN-821) formulated in a suitable vehicle
- Glucose solution (e.g., 2 g/kg)
- Glucometer and test strips
- Blood collection supplies (e.g., lancets, capillaries)

#### Procedure:

- Animal Acclimatization and Fasting: Acclimate the rats to the experimental conditions. Fast the animals overnight (e.g., 16 hours) with free access to water.
- Baseline Blood Glucose: At time -30 minutes (or another appropriate pre-dose time), collect a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
- Compound Administration: Administer the test compound or vehicle orally by gavage.
- Fasting Blood Glucose (Time 0): At time 0, just before the glucose challenge, collect another blood sample to measure the fasting blood glucose level.
- Glucose Challenge: Administer the glucose solution orally by gavage.
- Post-Glucose Blood Sampling: Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Blood Glucose Measurement: Measure the blood glucose concentration in each sample.
- Data Analysis: Plot the blood glucose concentration over time for each treatment group.
   Calculate the area under the curve (AUC) for the glucose excursion and compare the results



between the compound-treated groups and the vehicle control group.



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Workflow for an oral glucose tolerance test in rats.

### Conclusion

GSK-1292263, MBX-2982, and PSN-821 are all GPR119 agonists that have shown promise in preclinical models for the treatment of type 2 diabetes. While they share a common mechanism of action, their progression through clinical development has varied. MBX-2982 appears to have demonstrated some positive signals in early clinical trials, particularly in terms of incretin secretion. In contrast, GSK-1292263 did not show significant glucose-lowering effects in patients with T2DM, and the development of PSN-821 was discontinued. The reasons for the differing clinical outcomes are likely multifactorial, potentially including variations in compound potency, selectivity, pharmacokinetic profiles, and off-target effects. Further research and development of GPR119 agonists may yet yield a clinically effective therapy for metabolic diseases.

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- To cite this document: BenchChem. [A Comparative Analysis of GPR119 Agonists: GSK-1292263, MBX-2982, and PSN-821]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026620#comparing-gsk-1292263-with-mbx-2982-and-psn-821]

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